
2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-bromobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-bromobenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the bromine atom on the benzoic acid moiety adds to its reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-bromobenzoic acid typically involves the protection of the amino group with the fluorenylmethoxycarbonyl group. This is followed by the bromination of the benzoic acid derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated synthesizers can also streamline the process, reducing the time and cost associated with manual synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-bromobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-bromobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-bromobenzoic acid exerts its effects is primarily through its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group during the synthesis process and can be removed under mild basic conditions, such as with piperidine. This allows for the sequential addition of amino acids to form peptides.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric acid
Uniqueness
What sets 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-bromobenzoic acid apart from similar compounds is the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable tool in the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C22H16BrNO4 |
|---|---|
Peso molecular |
438.3 g/mol |
Nombre IUPAC |
3-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C22H16BrNO4/c23-19-11-5-10-17(21(25)26)20(19)24-22(27)28-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-11,18H,12H2,(H,24,27)(H,25,26) |
Clave InChI |
WYZQSPWWCCIECG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC=C4Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


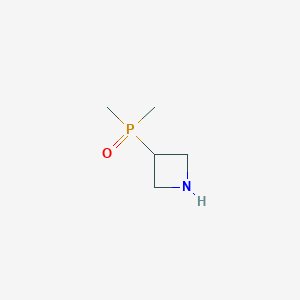
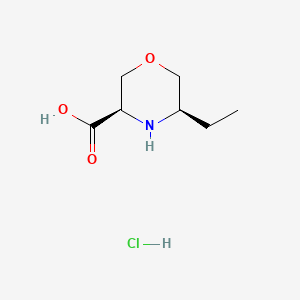

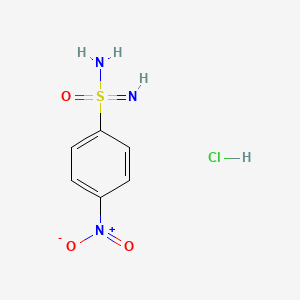
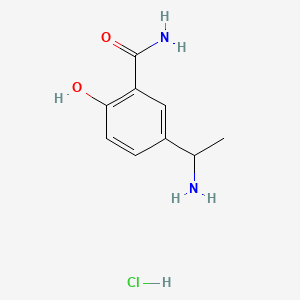
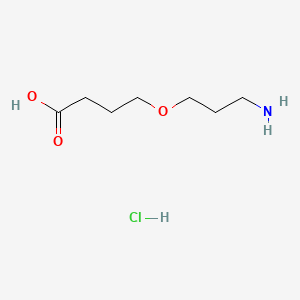
![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13576463.png)

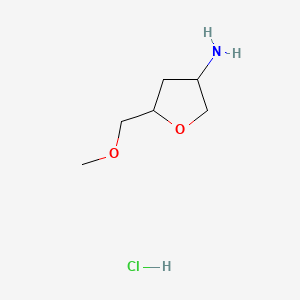
![1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride](/img/structure/B13576473.png)
